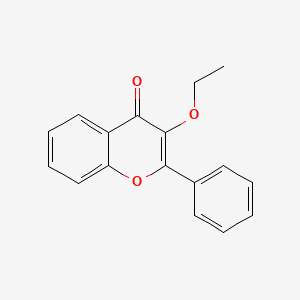

3-Ethoxy-2-phenyl-4H-chromen-4-one

Description

3-Ethoxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative based on the 4H-chromen-4-one (chromone) scaffold. Its structure features a phenyl group at position 2 and an ethoxy substituent at position 3. Chromones are recognized for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Synthesis: The compound is synthesized via alkylation of 3-hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (compound 4 in ) using ethyl halide in the presence of THF and NaOH. The reaction yields 31–40%, with purification by ethanol recrystallization .

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-ethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O3/c1-2-19-17-15(18)13-10-6-7-11-14(13)20-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

VNIFFNQWDXJTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then cyclized using an acid catalyst to yield the desired chromone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

Oxidation: Quinones

Reduction: Dihydrochromones

Substitution: Various substituted chromones depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of fluorescent probes for metal ion detection.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of chromenones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 4H-Chromen-4-one Derivatives

Physicochemical Properties

Table 2: Physical Data and Spectral Characteristics

Key Findings :

- 3-Hydroxy derivatives exhibit strong antioxidant and anti-inflammatory activities due to hydrogen bonding and radical scavenging capabilities .

- Ethoxy and methoxy analogs may show reduced antioxidant activity but improved pharmacokinetic profiles due to increased lipophilicity .

- Sulfonyl and halogenated derivatives demonstrate enhanced antimicrobial properties, attributed to electron-withdrawing effects improving target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.